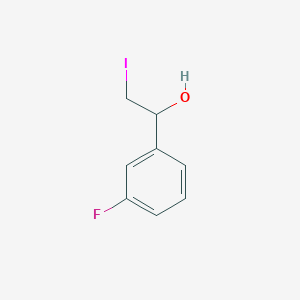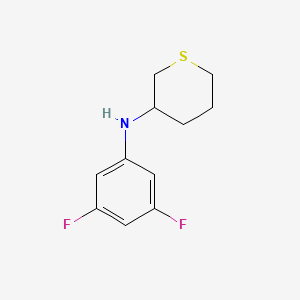
N-(3,5-difluorophenyl)thian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-difluorophenyl)thian-3-amine is a chemical compound with the molecular formula C11H13F2NS and a molecular weight of 229.29 g/mol . This compound is characterized by the presence of a thian-3-amine group attached to a 3,5-difluorophenyl ring. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)thian-3-amine typically involves the reaction of 3,5-difluoroaniline with thian-3-amine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-difluorophenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)thian-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
γ-Secretase Inhibitor XXI, Compound E: This compound also contains a 3,5-difluorophenyl group and is used as a γ-secretase inhibitor.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another compound with similar structural features, used for its analgesic properties.
Uniqueness
N-(3,5-difluorophenyl)thian-3-amine is unique due to its specific combination of a thian-3-amine group with a 3,5-difluorophenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H13F2NS |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
N-(3,5-difluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H13F2NS/c12-8-4-9(13)6-11(5-8)14-10-2-1-3-15-7-10/h4-6,10,14H,1-3,7H2 |
Clave InChI |
APMNBKJJCXNFBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)NC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13319261.png)
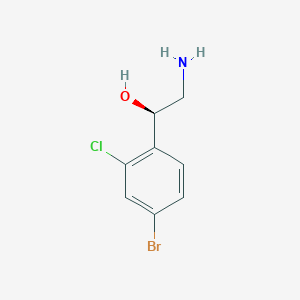
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)


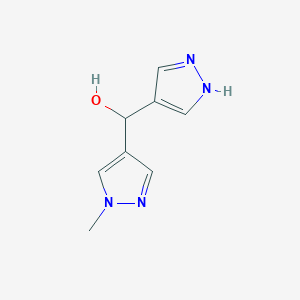
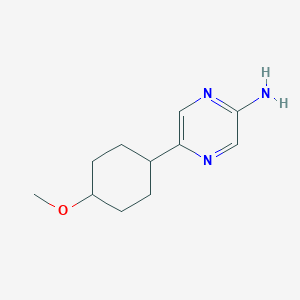
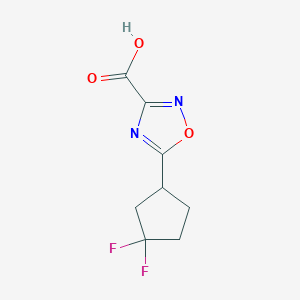
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
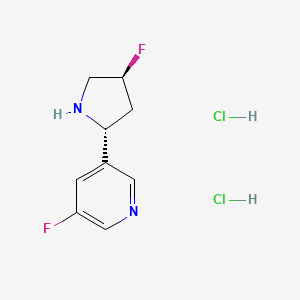
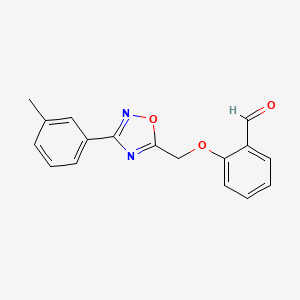
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
